5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride
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Overview
Description
5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a chloro group, a nicotinoyl chloride moiety, and a 6-methyl-pyridin-3-ylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride typically involves the reaction of 5-chloronicotinic acid with 6-methyl-3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride to form the nicotinoyl chloride derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride involves its interaction with specific molecular targets. The chloro and nicotinoyl chloride groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The 6-methyl-pyridin-3-ylamino moiety can enhance the compound’s binding affinity and specificity for certain targets, thereby modulating specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinic acid methyl ester
- 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
- (6-methylpyridin-3-yl)methanamine
Uniqueness
5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a wide range of applications in scientific research and industry .
Properties
Molecular Formula |
C12H9Cl2N3O |
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Molecular Weight |
282.12 g/mol |
IUPAC Name |
5-chloro-6-[(6-methylpyridin-3-yl)amino]pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C12H9Cl2N3O/c1-7-2-3-9(6-15-7)17-12-10(13)4-8(5-16-12)11(14)18/h2-6H,1H3,(H,16,17) |
InChI Key |
GITLOCXEMGUJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NC2=C(C=C(C=N2)C(=O)Cl)Cl |
Origin of Product |
United States |
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